Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N'-2-propenyl-
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Overview
Description
Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a thiourea group attached to an indole moiety, which is further substituted with a propenyl group.
Preparation Methods
The synthesis of Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- typically involves the reaction of 5-methoxyindole with appropriate reagents to introduce the thiourea and propenyl groups. One common method involves the reaction of 5-methoxyindole with ethyl isothiocyanate in the presence of a base to form the thiourea derivative. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The thiourea group can interact with metal ions and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- can be compared with other indole derivatives and thiourea compounds:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Another indole derivative with different substituents and biological properties.
Thiourea derivatives: Compounds like N-phenylthiourea and N,N’-diethylthiourea have different substituents and applications.
The uniqueness of Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
111915-67-4 |
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Molecular Formula |
C15H19N3OS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H19N3OS/c1-3-7-16-15(20)17-8-6-11-10-18-14-5-4-12(19-2)9-13(11)14/h3-5,9-10,18H,1,6-8H2,2H3,(H2,16,17,20) |
InChI Key |
BYAUAWHDNNEQPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NCC=C |
Origin of Product |
United States |
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